Product packaging for Alizarin fluorine Blue dihydrate(Cat. No.:CAS No. 455303-00-1)

Alizarin fluorine Blue dihydrate

Cat. No.: B1588658
CAS No.: 455303-00-1
M. Wt: 384.3 g/mol
InChI Key: PWIGYBONXWGOQE-UHFFFAOYSA-M
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Description

Historical Development of Alizarin-Derived Reagents and Complexones

The journey of Alizarin (B75676) Fluorine Blue Dihydrate begins with its parent compound, alizarin. Alizarin is an organic compound that was historically derived from the roots of the madder plant and has been used as a prominent red dye for textiles for centuries. wikipedia.org In 1826, the French chemist Pierre-Jean Robiquet identified alizarin as one of the two primary colorants in the madder root. wikipedia.org A pivotal moment in chemical history occurred in 1869 when German chemists Carl Graebe and Carl Liebermann, working for BASF, successfully developed the first synthetic method to produce alizarin from anthracene. wikipedia.orgic.ac.uk This achievement not only made the dye more accessible and affordable, effectively collapsing the market for natural madder, but also marked a significant milestone as the first natural dye to be synthesized. wikipedia.orgic.ac.uk

The structural elucidation of alizarin, which was determined to be a derivative of anthracene, paved the way for the creation of new, more complex molecules. ic.ac.uk The development of "complexones" represents a significant evolution from these simpler dye molecules. Complexones are compounds, often containing aminocarboxylic acid groups, that can form stable complexes with metal ions. nih.gov Alizarin Fluorine Blue, also known as Alizarin Complexone, is a prime example of this progression. It is a dihydroxyanthraquinone compound featuring a bis[(carboxymethyl)amino]methyl substituent. nih.gov This structural modification transforms the basic alizarin framework into a powerful chelating agent, expanding its utility far beyond that of a simple dye to a sophisticated chemical reagent. nih.govsmolecule.com

Evolution of Alizarin Fluorine Blue Dihydrate as a Spectroscopic Probe and Ligand

The evolution of this compound is defined by the strategic modification of the alizarin structure to create a highly effective spectroscopic probe and ligand. The synthesis of Alizarin Fluorine Blue, chemically known as [3-NN-di(carboxymethyl)aminomethyl]-1,2-dihydroxyanthraquinone, involves the reaction of alizarin with iminodiacetic acid. smolecule.comrsc.org Early syntheses were often inefficient, but improved methods were later developed; for instance, using an aqueous ethanolic solvent of minimum alkalinity was found to dramatically increase the reaction yield from 13% to 61%. rsc.org

The compound's utility as a spectroscopic probe stems from its ability to act as a chelating agent, forming stable and distinctly colored complexes with various metal ions. smolecule.com This property makes it an invaluable indicator in analytical chemistry. smolecule.com It is particularly renowned for its application in the determination of fluoride (B91410) ions. rsc.org In a solution with a pH of around 4-5, Alizarin Fluorine Blue forms a blue-colored ternary complex with lanthanum(III) and fluoride ions (AFB-La³⁺-F⁻), which can be measured spectrophotometrically. electronicsandbooks.com

Further research led to the development of derivatives to enhance its properties. For example, the introduction of a sulphonate group into the molecule created Sulphonated Alizarin Fluorine Blue. rsc.org This modification increased the reagent's solubility, allowing a 2:1 metal-to-reagent complex ratio to be used, which significantly boosted the sensitivity of fluoride detection. rsc.org As a ligand, Alizarin Fluorine Blue is versatile, capable of forming complexes with a wide array of metal ions and even forming unique complexes containing two different metals. electronicsandbooks.comchembk.com

Significance in Modern Chemical Analysis and Coordination Chemistry

The significance of this compound in modern science lies in its broad applicability as a highly effective analytical reagent and a versatile ligand in coordination chemistry. smolecule.com Its primary function is as a complexometric and spectroscopic indicator for the quantitative determination of numerous elements. chembk.com It is widely employed for the analysis of fluoride in various samples, including water, which is crucial for environmental monitoring. smolecule.comrsc.org

Beyond fluoride, the reagent is used to determine a wide range of metal ions, including aluminum, barium, calcium, cobalt, copper, lead, zinc, and various rare earth elements. chembk.com Its color changes upon complexation, allowing for endpoint detection in titrations and direct measurement in spectrophotometry. smolecule.comchembk.com The ability of Alizarin Fluorine Blue to sequester metal ions by forming stable complexes also allows researchers to study metal-ion interactions in biological and environmental systems. smolecule.com

In the field of coordination chemistry, Alizarin Fluorine Blue serves as a multidentate ligand, providing multiple binding sites for metal ions through its oxygen and nitrogen atoms. The study of its metallic complexes contributes to a deeper understanding of coordination bonds and the behavior of metal ions in complex systems. Research has shown its capacity to form not only simple binary complexes but also more intricate ternary complexes, such as those involving a metal ion, the ligand, and an anion like fluoride, or even complexes containing two different metal centers. electronicsandbooks.com This versatility ensures its continued relevance in both fundamental and applied chemical research.

Data Tables

Table 1: Physicochemical Properties of Alizarin Fluorine Blue and its Dihydrate Form

PropertyAlizarin Fluorine BlueThis compoundSource(s)
IUPAC Name 2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid;dihydrate nih.govnih.gov
Molecular Formula C₁₉H₁₅NO₈C₁₉H₁₉NO₁₀ chembk.comnih.gov
Molecular Weight 385.32 g/mol 421.4 g/mol nih.govsigmaaldrich.com
Appearance Orange-brown or ginger-yellow powder/crystals- chembk.com
Melting Point ~185°C (decomposes)- chembk.com
Water Solubility Slightly soluble (0.2 g/L); solubility varies with pH- chembk.com
Synonyms Alizarin Complexone, Alizarin-3-methyliminodiacetic acidAlizarin complexone dihydrate nih.govnih.govsigmaaldrich.com

Table 2: Analytical Applications of Alizarin Fluorine Blue

AnalyteMethodRole of ReagentSource(s)
Fluoride SpectrophotometryForms a blue ternary complex with Lanthanum(III) rsc.orgelectronicsandbooks.com
Aluminum Complexometric TitrationIndicator chembk.com
Barium Complexometric TitrationIndicator chembk.com
Calcium Complexometric TitrationIndicator chembk.com
Zinc Complexometric TitrationIndicator chembk.com
Rare Earths Complexometric TitrationIndicator chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14NO8- B1588658 Alizarin fluorine Blue dihydrate CAS No. 455303-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO8-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427595
Record name ZINC03861001
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455303-00-1
Record name ZINC03861001
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 455303-00-1
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Synthetic Methodologies and Reaction Pathways for Alizarin Fluorine Blue Dihydrate

Traditional Synthesis Protocols: Alizarin (B75676) and Iminodiacetic Acid Condensation

The conventional method for synthesizing Alizarin Fluorine Blue involves a Mannich-type condensation reaction. In this protocol, Alizarin is reacted with iminodiacetic acid and an aqueous solution of formaldehyde (B43269). The reaction is typically carried out in a basic medium, often using a mixture of water and a miscible organic solvent.

The key steps in the traditional synthesis are:

Dissolving Alizarin in a suitable solvent, often with the addition of a base like sodium hydroxide (B78521) to deprotonate the phenolic hydroxyl groups, increasing the nucleophilicity of the aromatic ring.

Adding iminodiacetic acid and formaldehyde to the reaction mixture.

Heating the mixture to facilitate the condensation reaction.

Acidification of the resulting solution, typically with hydrochloric acid, to precipitate the product.

The crude product is then collected by filtration, washed, and dried.

This traditional approach is known for its relatively low efficiency, with reported yields often around 13%. rsc.org The low yield can be attributed to several factors, including the formation of side products and the challenging reaction conditions which are not fully optimized for the specific aminomethylation process.

Optimized Synthesis Strategies for Enhanced Yield and Purity

Significant improvements to the synthesis of Alizarin Fluorine Blue have been achieved by refining the reaction conditions, leading to substantially higher yields and improved product purity. Research has shown that applying the principles of aminomethylation reactions, as studied by chemists like Hellmann and Opitz, can optimize the synthesis. rsc.org

A key optimization involves modifying the solvent system and controlling the alkalinity. An improved method utilizes an aqueous ethanolic solvent and maintains minimum alkalinity. This strategy has been demonstrated to increase the reaction yield dramatically, from as low as 13% in traditional methods to approximately 61%. rsc.org The use of ethanol (B145695) as a co-solvent improves the solubility of the organic reactants, while careful control of the pH minimizes the formation of unwanted byproducts.

The optimized protocol generally involves:

Using a mixture of ethanol and water as the solvent.

Carefully controlling the pH to be minimally alkaline, which is crucial for facilitating the desired reaction pathway without promoting side reactions.

Executing the condensation of Alizarin, iminodiacetic acid, and formaldehyde under these controlled conditions.

Following the reaction, the product is precipitated by acidification, filtered, and purified.

The table below summarizes the key differences and outcomes between the traditional and optimized synthesis protocols.

Exploration of Novel Synthetic Routes and Precursors

While the optimization of the classic condensation reaction has been the primary focus of research, the exploration of novel synthetic routes remains a theoretical possibility for further advancements. Currently, literature predominantly details the established pathway, and distinct, alternative industrial syntheses for Alizarin Fluorine Blue are not widely reported.

Hypothetical novel routes could involve:

Alternative Precursors: Instead of starting with Alizarin, a potential route could involve synthesizing the aminomethylated side chain onto a different anthraquinone (B42736) precursor, followed by the introduction of the hydroxyl groups.

Different Catalytic Systems: The use of modern catalytic methods, such as transition-metal catalysis, could potentially offer new pathways for the carbon-nitrogen bond formation required in the synthesis. hilarispublisher.com

These potential routes are speculative for this specific molecule and would require significant research to be developed into practical synthetic methods. The current, optimized Mannich-type reaction remains the most established and efficient method for producing Alizarin Fluorine Blue.

Reaction Mechanism Studies of Aminomethylation and Ligand Formation

The synthesis of Alizarin Fluorine Blue is a classic example of a Mannich reaction, which involves the aminomethylation of an acidic proton located on a carbon atom. In this case, the carbon atom is part of the electron-rich aromatic ring of Alizarin.

The reaction mechanism can be described in two main stages:

Formation of the Electrophile: Iminodiacetic acid, a secondary amine, reacts with formaldehyde. The nitrogen atom of the iminodiacetic acid attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive electrophilic species, an iminium cation (specifically, a (dicarboxymethyl)methylideneammonium ion). This cation is the key aminomethylating agent in the reaction.

Electrophilic Aromatic Substitution: The Alizarin molecule, particularly when deprotonated under basic conditions, acts as a nucleophile. The hydroxyl groups at positions 1 and 2 activate the anthraquinone ring system towards electrophilic attack. The electron-donating nature of these groups directs the substitution to the C-3 position. The electron-rich C-3 carbon of the Alizarin ring attacks the iminium cation. This step results in the formation of a C-C bond and attaches the -(CH₂)-N-(CH₂COOH)₂ group to the Alizarin backbone, yielding the final Alizarin Fluorine Blue (Alizarin Complexone) structure. nih.gov

The final ligand, Alizarin Fluorine Blue, is a multidentate chelating agent, capable of forming stable complexes with metal ions, which is the basis for its use as an indicator.

Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like Alizarin (B75676) fluorine blue dihydrate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Alizarin Complexone, the anhydrous form of Alizarin fluorine blue, provides distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com In a typical spectrum recorded in DMSO-d₆, characteristic chemical shifts are observed for the aromatic protons of the anthraquinone (B42736) core, the methylene (B1212753) protons of the iminodiacetic acid group, and the phenolic hydroxyl protons. chemicalbook.com The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal an abundance of information about neighboring protons.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. While specific spectral data for Alizarin fluorine blue dihydrate is not detailed in readily available literature, spectra for the parent compound, Alizarin, and its complexone derivative are referenced. nih.govchemicalbook.com The spectrum would be expected to show distinct signals for the carbonyl carbons of the quinone structure, the aromatic carbons, the aliphatic carbons of the methylene and carboxymethyl groups, and the carbons bonded to hydroxyl groups. nih.gov

¹H NMR Data for Alizarin Complexone in DMSO-d₆
Assignment Shift (ppm)
Aromatic Protons8.15, 8.12, 8.10, 7.88, 7.577, 7.576
Methylene Protons (CH₂)4.009, 4.002, 3.522, 3.520
Hydroxyl/Carboxylic Acid Protons12.5, 5.6
Data sourced from ChemicalBook, based on spectra run at 399.65 MHz and 89.56 MHz. Actual assignments may vary. chemicalbook.com

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to assess its purity. This method involves ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.

The molecular weight of the anhydrous form, Alizarin Complexone, is 385.3 g/mol , and for the dihydrate form, it is 421.4 g/mol . nih.govnih.gov Mass spectrometry can precisely confirm these masses. The NIST Mass Spectrometry Data Center references a GC-MS spectrum for Alizarin Complexone. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition (C₁₉H₁₅NO₈ for the anhydrous form). nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to obtain structural information. researchgate.net In this technique, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the compound's structure, as specific bonds break in predictable ways. This allows for the identification of the anthraquinone core and the iminodiacetic acid side chain. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, producing a unique diffraction pattern that can be mathematically transformed into a detailed model of the molecular and crystal structure.

For this compound, an X-ray diffraction study would provide unambiguous evidence of its solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com It would also reveal the packing of the molecules in the crystal lattice and the specific locations of the two water molecules of hydration, detailing the intermolecular interactions, such as hydrogen bonding, that hold the crystal together.

While the technique is powerful, obtaining suitable single crystals for analysis can be challenging. Although general X-ray diffraction studies on related fluorine-functionalized compounds have been reported, specific crystallographic data (e.g., CIF files) for this compound is not present in the surveyed public databases. mdpi.com The successful application of this method would yield an exact structural model, confirming the connectivity established by NMR and MS, and providing unparalleled detail about its solid-state architecture. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within this compound. These techniques probe the vibrational motions of molecules, as specific bonds and functional groups absorb infrared radiation or scatter incident light at characteristic frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display a number of characteristic absorption bands. Public databases confirm the availability of FT-IR spectral data for the compound. nih.gov Key expected vibrations include:

A broad band in the 3500-3000 cm⁻¹ region, corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups, carboxylic acid groups, and the water molecules of hydration.

Sharp peaks around 1670-1630 cm⁻¹, characteristic of the C=O stretching of the anthraquinone system.

Bands corresponding to the C=O stretching of the carboxylic acid groups.

Vibrations associated with the aromatic C=C bonds and C-H bonds of the anthraquinone core. researchgate.net

Stretches related to the C-N and C-O bonds of the iminodiacetic acid moiety.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum for Alizarin Complexone is also available in spectral databases. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring system. researchgate.netresearchgate.net The spectra of alizarin-based pigments often show strong signals corresponding to the anthraquinone skeleton. researchgate.net

Spectroscopic Technique Purpose in Characterization Expected Observations for this compound
FT-IR Spectroscopy Identifies functional groups and covalent bonds.Broad O-H stretch, sharp C=O (quinone and acid) stretches, aromatic C=C stretches. nih.govresearchgate.net
Raman Spectroscopy Complements FT-IR, especially for symmetric and non-polar bonds.Strong signals from the aromatic anthraquinone core. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Studies of Alizarin Fluorine Blue Dihydrate

Complex Formation with Various Metal Ions (e.g., Lanthanides, Aluminum, Zirconium, Uranyl)

Alizarin (B75676) Fluorine Blue (AFB) readily forms complexes with a diverse range of metal ions, leading to distinct color changes that are often the basis for their analytical applications. altercn.com The complexation typically involves the formation of chelate rings, which enhance the stability of the resulting compounds. smolecule.com

Lanthanides: AFB forms complexes with lanthanide ions such as Lanthanum(III) and Cerium(III). These interactions result in a color change of the AFB solution from yellow to a red-mauve color. cmu.ac.th Specifically, at a pH of 4.5, Lanthanum(III) and Cerium(III) react with AFB to form LaL and CeL complexes, respectively. researchgate.net The formation of these complexes is a key aspect of the use of AFB in the determination of fluoride (B91410) ions, where a ternary complex is formed. researchgate.netrsc.org

Aluminum: Aluminum ions also interact with Alizarin Fluorine Blue, inducing a color change to yellow-orange. cmu.ac.th This complexation is utilized in the determination of aluminum. altercn.com

Zirconium: Zirconium ions form complexes with alizarin compounds, a reaction that has been adapted for the colorimetric determination of fluoride. usgs.gov While specific studies on the direct complexation of zirconium with Alizarin Fluorine Blue dihydrate are less detailed in the provided results, the principle of alizarin-zirconium interaction is well-established. usgs.gov

Uranyl: The uranyl ion (UO₂²⁺) forms a distinctively colored chelate complex with Alizarin Fluorine Blue. smolecule.comtandfonline.com This complex exhibits an absorption maximum at 560 nm, which is a significant bathochromic shift compared to the complexes of most other metal ions with AFB, which typically absorb around 500 nm. tandfonline.comtandfonline.com The neodymium complex, for instance, has its absorption peak at 530 nm. tandfonline.com This unique spectral characteristic of the uranyl-AFB complex has been explored for the photometric determination of uranium. tandfonline.com

Stoichiometric Investigations of Metal-Ligand Complexes (e.g., Mole Ratio Method)

The stoichiometry of the complexes formed between Alizarin Fluorine Blue and various metal ions has been investigated using spectrophotometric methods like the mole ratio method and the method of continuous variations (Job's method). libretexts.orgpressbooks.pub These methods involve monitoring the absorbance of solutions containing varying molar ratios of the metal ion and the ligand to determine the combining ratio in the complex. libretexts.orgresearchgate.net

For instance, at a pH of 5.5, Lanthanum(III) has been found to form a complex with Alizarin Fluorine Blue in a 1:2 metal-to-ligand ratio. lp.edu.ua In the context of ternary complex formation with fluoride, the stoichiometry can be more intricate. Studies have shown the formation of a ternary complex with a La:AFB:F⁻ ratio of 1:1:1. cmu.ac.th Other investigations have identified stepwise formation of mixed ligand complexes with La(III), alizarin-complexone, and fluoride, revealing compositions of 1:2:1 and 1:2:2. lp.edu.ua

The mole ratio method involves keeping the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (the ligand). A plot of absorbance versus the mole ratio of ligand to metal typically shows two linear portions that intersect at the stoichiometric ratio of the complex. libretexts.orgnih.gov

Mechanistic Insights into Chelation and Binding Site Preferences

The chelating behavior of Alizarin Fluorine Blue is attributed to the presence of multiple donor atoms in its structure, primarily the oxygen atoms of the hydroxyl and carboxyl groups, and the nitrogen atom of the iminodiacetic acid group. lookchem.comnih.govresearchgate.net The 1,2-dihydroxyanthraquinone moiety provides a key binding site, with the two adjacent hydroxyl groups being well-positioned to form a stable five-membered chelate ring with a metal ion. koreascience.kr

In many alizarin-metal complexes, chelation is understood to occur at the peri-hydroxycarbonyl group, leading to the formation of a C=O...M-O coordination bond and a six-membered chelate ring. researchgate.net For Alizarin Fluorine Blue, the iminodiacetic acid group introduces additional coordination sites. The nitrogen atom and the oxygen atoms of the two carboxyl groups can also participate in binding, allowing for the formation of multiple chelate rings and thus enhancing the stability of the metal complexes.

Studies on lanthanide complexes with alizarin derivatives suggest that the interaction of donor atoms with lanthanides follows the order O > N > S. researchgate.net Density functional theory (DFT) studies on related systems have provided insights into the bonding characteristics, revealing intermediate types of bonds between the metal and oxygen atoms. researchgate.net

Studies on the Stability and Kinetics of Metal-Alizarin Fluorine Blue Complexes

The stability of metal-Alizarin Fluorine Blue complexes is a critical factor in their analytical applications and is quantified by stability constants (also known as formation constants or binding constants). wikipedia.orgresearchgate.net These constants provide a measure of the strength of the interaction between the metal ion and the ligand in solution. wikipedia.org

The conditional stability constant for the uranyl-alizarin fluorine blue complex at pH 4.5 has been determined to be 2.3 x 10⁶ L·mol⁻¹. tandfonline.comtandfonline.com For the La(III)-AFB complex (LaL) at pH 4.5, a conditional constant of 3.6 x 10⁴ has been reported. researchgate.net In the case of the ternary La(III)-AFB-F⁻ complex, a stability constant of 3.6 x 10³ dm³mol⁻¹ was determined by UV-VIS spectrophotometry. cmu.ac.th

The stability of these complexes can be influenced by various factors, including pH and the presence of other ions. cmu.ac.th The acid stability constants of Alizarin Fluorine Blue itself have been determined through potentiometric and spectrophotometric studies, which are crucial for understanding its protonation state at different pH values and how this affects its complexation behavior. nih.gov

Kinetic studies, which examine the rates of complex formation and dissociation, are less extensively covered in the provided search results. However, it is noted that the fluoride complex with the lanthanum-AFB reagent develops rapidly at pH 4.5 and is stable for several days. researchgate.net

Ternary Complex Formation with Anions (e.g., Fluoride) and Mixed-Metal Systems

Alizarin Fluorine Blue is particularly well-known for its role in the formation of ternary complexes, especially with lanthanide ions and fluoride. researchgate.netrsc.orgrsc.org This reaction forms the basis of a sensitive spectrophotometric method for fluoride determination. lookchem.com

Ternary Complexes with Fluoride: The addition of fluoride to a solution containing a lanthanum-Alizarin Fluorine Blue complex results in the formation of a blue-colored ternary complex. electronicsandbooks.com The mechanism involves the fluoride ion coordinating to the pre-formed metal-ligand complex. Spectrophotometric studies have indicated that the composition of this ternary complex can be (ML)₂F₂, where M is La(III) or Ce(III) and L is Alizarin Fluorine Blue. researchgate.net The formation of this ternary complex is associated with a significant bathochromic shift in the absorption spectrum. lp.edu.ua For instance, the addition of fluoride to the La(III)-alizarin-complexone system causes a bathochromic shift of 70 nm. lp.edu.ua The stability of these ternary complexes is often high; for example, the conditional constant for the (LaL)₂F₂ complex at pH 4.5 is reported to be 6.3 x 10¹³. researchgate.net

Mixed-Metal Systems: Alizarin Fluorine Blue can also form complexes containing two different metal ions. electronicsandbooks.comrsc.org It has been observed that mixtures of certain metal ions, particularly an "early" lanthanide with another metal, can produce blue complexes with AFB. electronicsandbooks.com One of the most notable examples is the Lanthanum-Nickel-AFB complex, where spectrophotometric analysis suggests a combining ratio of La:Ni:(AFB)₂. electronicsandbooks.com

The table below summarizes the absorption maxima of some mixed-metal complexes with Alizarin Fluorine Blue.

Metal Combinationλmax (nm)
La - Co585
La - Ni595
Ce - Ni595
Pr - Ni595
Nd - Ni585
Data sourced from Leonard & Nagi (1968) electronicsandbooks.com

Spectroscopic Behavior and Analytical Sensing Mechanisms

UV-Visible Spectroscopic Responses to Environmental Parameters and Analyte Interactions

The UV-Visible absorption spectrum of Alizarin (B75676) Fluorine Blue (AFB) is highly sensitive to its chemical environment, including pH and the presence of specific analytes, which forms the basis of its use as a colorimetric indicator. researchgate.netunam.edu.na The parent molecule, alizarin, exhibits different absorption maxima depending on its protonation state, with the neutral form absorbing around 433 nm, the mono-ionized form at 526 nm, and the deionized form at 567 nm. researchgate.net For Alizarin Fluorine Blue itself, characteristic absorption maxima have been noted at approximately 249 nm and 429 nm. caymanchem.com

The primary analytical application of AFB is the spectrophotometric determination of fluoride (B91410) ions. caymanchem.com This method typically involves the formation of a ternary complex. AFB is first complexed with a metal ion, commonly lanthanum (La³⁺) or cerium (Ce³⁺). rsc.org This initial metal-dye complex has a distinct color. When fluoride ions are introduced, they react with the central metal ion of the complex, forming a new, stable ternary complex (e.g., La-AFB-F). This interaction leads to a significant and measurable change in the absorption spectrum, resulting in a color shift, often to a lilac-blue. caymanchem.comrsc.org The change in absorbance, typically measured at a wavelength around 620-650 nm, is proportional to the fluoride concentration. caymanchem.compsu.edu

The UV-Visible response of AFB is also influenced by pH, necessitating the use of buffers, such as a Total Ionic Strength Adjustment Buffer (TISAB), to maintain optimal conditions for analysis. psu.edu Furthermore, AFB and its derivatives can respond to a variety of other ions. Studies on related alizarin-based chemosensors have demonstrated strong colorimetric responses to various metal cations like Fe²⁺, Fe³⁺, Cu²⁺, and anions such as OH⁻ and CN⁻, indicating the versatility of the alizarin scaffold in ion detection. unam.edu.narsc.org

Table 1: UV-Visible Absorption Maxima for Alizarin Fluorine Blue and Related Species This table is interactive. Users can sort and filter the data.

Compound/Complex Condition λmax (nm) Analyte Detected
Alizarin Fluorine Blue General 249, 429 caymanchem.com -
Alizarin (Neutral) pH 3.4 433 researchgate.net H⁺
Alizarin (Mono-ionized) pH 10.0 526 researchgate.net H⁺
Alizarin (Deionized) pH 12.8 567 researchgate.net H⁺
Alizarin Fluorine Blue Complex with Fluoride 620 caymanchem.com F⁻
Lanthanum-AFB Complex - 650 psu.edu F⁻

Fluorescence Spectroscopic Investigations of Alizarin Fluorine Blue and its Complexes

Alizarin Fluorine Blue (Alizarin Complexone) and its metal complexes also exhibit notable fluorescence properties. In an ethanol (B145695) solution, Alizarin Complexone displays two distinct fluorescence bands, which are attributed to emission from the lowest excited singlet state before and after an excited-state intramolecular proton transfer event. uni-regensburg.de

The fluorescence of Alizarin Fluorine Blue can be significantly altered upon complexation with metal ions. The formation of complexes with ions such as Ni²⁺, Zn²⁺, Gd³⁺, and Th⁴⁺ has been observed to affect its fluorescence characteristics. uni-regensburg.de This phenomenon is the foundation for its use in fluorometric sensing. A notable example is a modified alizarin sensor that functions as a "fluorescence turn-on" sensor for aluminum ions (Al³⁺). rsc.org In its free state, the sensor shows weak fluorescence, but upon forming a complex with Al³⁺, a significant enhancement in fluorescence intensity is observed, allowing for highly sensitive detection with a limit of 2.7 x 10⁻⁸ M. rsc.org

Conversely, in some systems, the interaction can lead to fluorescence quenching. For instance, the parent compound alizarin has been shown to strongly quench the intrinsic fluorescence of human serum albumin (HSA) through a static quenching mechanism, indicating the formation of a non-fluorescent ground-state complex. nih.gov The ability of Alizarin Complexone to bind to calcium has also been utilized in biological research for marking fish otoliths (ear bones), where the resulting mark can be visualized effectively under fluorescence microscopy. smolecule.com

Principles of Colorimetric and Fluorometric Detection Mechanisms

The detection mechanisms of Alizarin Fluorine Blue are rooted in the principles of coordination chemistry and the resulting changes in electronic structure upon complex formation.

Colorimetric Detection: The primary mechanism for colorimetric sensing is based on a change in the electronic absorption spectrum of the dye system upon interaction with an analyte. caymanchem.com Alizarin Fluorine Blue functions as a chelating agent, capable of binding strongly to metal ions. smolecule.com In the most common application for fluoride detection, an analyte displacement mechanism is employed. First, a colored complex is formed between Alizarin Fluorine Blue and a metal ion like lanthanum(III) or zirconium(IV). psu.eduresearchgate.net This metal-dye complex has a specific absorbance maximum. When a solution containing fluoride is added, the fluoride ion, having a high affinity for the metal center, displaces the Alizarin Fluorine Blue ligand to form a more stable metal-fluoride complex. researchgate.net This releases the free or a different form of the dye, causing a distinct color change that can be quantified spectrophotometrically. caymanchem.comresearchgate.net For example, the lilac-blue La-AFB-F complex is formed upon reaction with fluoride, providing a positive colorimetric response. caymanchem.com

Fluorometric Detection: The principles of fluorometric detection are based on changes in the fluorescence properties of the molecule—either enhancement (turn-on) or quenching (turn-off)—upon binding to an analyte. For Alizarin Fluorine Blue and its derivatives, these changes are typically caused by:

Chelation-Enhanced Fluorescence (CHEF): In the case of the "turn-on" sensor for Al³⁺, the binding of the metal ion to the alizarin-based ligand restricts intramolecular rotations and vibrations. rsc.org This rigidity reduces the non-radiative decay pathways for the excited state, leading to a significant increase in fluorescence quantum yield and, therefore, a brighter emission. rsc.org

Quenching Mechanisms: In other instances, complexation with a metal ion or another molecule can introduce new pathways for non-radiative decay, such as energy or electron transfer, leading to the quenching of fluorescence. nih.gov

These mechanisms allow for the design of highly sensitive and selective assays for various ions based on either a visible color change or the appearance or disappearance of fluorescence.

Influence of Solvent Media on Spectroscopic Properties and Sensitivity

The choice of solvent medium has a profound impact on the spectroscopic properties of Alizarin Fluorine Blue and the sensitivity of its analytical applications. The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is prominent with alizarin-based dyes. unam.edu.na

In the context of fluoride determination, research has shown that the addition of polar, water-miscible organic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) to the aqueous reaction medium significantly enhances the analytical performance. psu.edu The benefits of using these mixed-solvent systems include:

Enhanced Sensitivity: The sensitivity of the Alizarin Fluorine Blue method for fluoride detection is markedly increased in the presence of these organic solvents. psu.edu

Increased Stability: The colored complexes formed during the reaction are more stable in these mixed media. psu.edu

Faster Reaction Time: The time required for full-color development is shortened. psu.edu

The solvent polarity affects the position and intensity of the absorption bands. Generally, increasing solvent polarity can cause a bathochromic (red) shift in the long-wavelength absorption band of related dyes. nih.govnih.gov For alizarin, moving from a non-polar solvent like heptane (B126788) to a polar one like DMSO results in a shift in the absorption spectrum and a loss of fine vibrational structure, indicating strong solute-solvent interactions in the polar environment. researchgate.net The specific interactions between the solvent and the different electronic states of the dye molecule dictate the observed spectral shifts. sciencepublishinggroup.com The effectiveness of alizarin-based sensors can also be solvent-dependent; for example, a modified sensor showed chromic responses to anions in DMF, acetonitrile, and acetone, but not in protic solvents like methanol (B129727) or water. rsc.org This highlights the critical role of the solvent in mediating the interactions that lead to a detectable signal.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of Alizarin (B75676) Fluorine Blue and its derivatives. By solving the Schrödinger equation within the framework of DFT, researchers can accurately predict the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization.

While specific DFT studies on Alizarin Fluorine Blue Dihydrate are not extensively documented in publicly available literature, the methodology is well-established through research on closely related alizarin compounds. mdpi.commdpi.com For instance, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), are used to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com These calculations can reveal the planarity of the anthraquinone (B42736) core and the orientation of the iminodiacetate (B1231623) substituent.

Electronic structure analysis, another key output of DFT calculations, provides information about the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and its electronic absorption properties. For alizarin derivatives, the electronic structure is characterized by a delocalized π-system across the anthraquinone rings. uobaghdad.edu.iqnih.gov

Table 1: Representative Optimized Geometrical Parameters for an Alizarin Derivative Core (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)
C=O1.23 - 1.25
C-C (aromatic)1.38 - 1.42
C-O (hydroxyl)1.35 - 1.37
C-N1.46 - 1.48
O-C-C118 - 122
C-C-C (aromatic)119 - 121
C-N-C110 - 114

Note: The values in this table are representative and based on DFT calculations for similar alizarin compounds. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR) through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.com For alizarin-based compounds, the characteristic absorption bands in the visible region, which are responsible for their color, arise from π-π* transitions within the conjugated anthraquinone system. bohrium.com The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. Computational predictions can help assign the experimentally observed absorption peaks to specific electronic transitions. mdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, can calculate the nuclear magnetic shielding constants. mdpi.com These can then be converted into chemical shifts (δ) for ¹H and ¹³C nuclei, which can be directly compared with experimental NMR data. mdpi.com Such calculations are invaluable for confirming the molecular structure and for understanding how the electronic environment of each nucleus is affected by its position in the molecule.

Table 2: Predicted Spectroscopic Data for an Alizarin Derivative (Illustrative)

SpectroscopyParameterPredicted Value
UV-Visλmax (nm)~430 (in solvent)
¹H NMRChemical Shift (ppm, aromatic protons)7.0 - 8.5
¹H NMRChemical Shift (ppm, -CH₂- protons)3.5 - 4.5
¹³C NMRChemical Shift (ppm, C=O carbons)180 - 190
¹³C NMRChemical Shift (ppm, aromatic carbons)110 - 160

Note: These are illustrative values based on studies of related alizarin compounds. mdpi.com The exact values for this compound may vary.

Elucidation of Reaction Mechanisms and Transition States Using Computational Approaches

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient structures like transition states. For this compound, this is particularly relevant for understanding its synthesis and its chelation reactions with metal ions.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. For instance, understanding the mechanism of the Mannich-type reaction used in the synthesis of Alizarin Fluorine Blue could lead to improved synthetic yields. rsc.org

Furthermore, computational studies can shed light on the step-by-step process of metal complex formation. This includes modeling the coordination of the metal ion with the donor atoms of the Alizarin Fluorine Blue ligand (the oxygen atoms of the hydroxyl and carboxyl groups, and the nitrogen atom of the imino group). rsc.org

Molecular Dynamics Simulations of Ligand-Metal Interactions and Complex Stability

Molecular Dynamics (MD) simulations offer a powerful approach to study the behavior of molecules over time, providing insights into the dynamics of ligand-metal interactions and the stability of the resulting complexes. In an MD simulation, the motion of each atom in the system is calculated based on a force field that describes the potential energy of the system.

For this compound, MD simulations can be used to model the chelation process with various metal ions in an aqueous environment. These simulations can reveal the conformational changes that the ligand undergoes upon binding to a metal ion and can help to identify the preferred coordination geometry. By analyzing the trajectories of the atoms over time, it is possible to calculate thermodynamic properties such as the binding free energy, which is a measure of the stability of the complex.

These simulations can also provide a detailed picture of the role of solvent molecules, such as water, in the complexation process. The explicit inclusion of water molecules allows for the study of hydration and dehydration effects, which are crucial for understanding the thermodynamics of metal-ligand binding in solution.

Quantitative Structure-Property Relationship (QSPR) Studies for Derivative Design

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. mdpi.com By developing a QSPR model, it is possible to predict the properties of new, unsynthesized molecules.

In the context of this compound, QSPR studies could be employed to design new derivatives with enhanced properties. For example, a QSPR model could be developed to predict the binding affinity and selectivity of alizarin-based ligands for specific metal ions. The model would be built using a dataset of known alizarin derivatives and their experimentally determined binding constants. The structural features of the molecules would be encoded using a variety of molecular descriptors, which can be calculated from the molecular structure.

Once a reliable QSPR model is established, it can be used to virtually screen a library of potential new derivatives and identify candidates with the desired properties for synthesis and experimental testing. This approach can significantly accelerate the discovery and development of new chelating agents for various applications. nih.gov

Derivatization, Modification, and Integration into Functional Materials

Synthesis and Characterization of Novel Alizarin (B75676) Fluorine Blue Derivatives (e.g., Sulphonated forms)

The foundational structure of Alizarin Fluorine Blue, also known as Alizarin Complexone, lends itself to chemical modification to enhance its utility. An improved synthesis method for Alizarin Fluorine Blue itself has been developed, applying the principles of aminomethylation reactions to increase the yield from a mere 13% to a more efficient 61% by utilizing an aqueous ethanolic solvent with minimal alkalinity. rsc.orgscilit.com This enhancement in production efficiency has facilitated broader research into its derivatization.

A significant derivative is the sulphonated form of Alizarin Fluorine Blue. This modification involves the introduction of a sulphonate group into the 5-position of the anthraquinone (B42736) structure. nih.gov The resulting compound, Sulphonated Alizarin Fluorine Blue {3-[N,N-di(carboxymethyl)aminomethyl]-1,2-dihydroxyanthraquinone-5-sulphonic acid}, exhibits markedly improved aqueous solubility compared to its parent compound. rsc.org An improved purification procedure for this derivative has also been described, ensuring a high-purity reagent for analytical applications. rsc.org

The synthesis of Alizarin Fluorine Blue and its derivatives generally proceeds via a Mannich condensation reaction, where alizarin, formaldehyde (B43269), and an amine (in this case, iminodiacetic acid) react under alkaline conditions. guidechem.com For the synthesis of the sulphonated derivative, the starting material is sulphonated prior to the condensation reaction. The characterization of these derivatives involves a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Functionalization for Enhanced Selectivity or Sensitivity

The primary motivation for derivatizing Alizarin Fluorine Blue is to improve its performance as a chemical sensor, particularly its selectivity and sensitivity towards specific analytes. The sulphonation of Alizarin Fluorine Blue is a prime example of this strategy. The increased solubility of the sulphonated derivative allows for the use of a 2:1 metal-to-reagent complex ratio in fluoride (B91410) detection, which significantly boosts the sensitivity of the assay. nih.gov

Another approach to functionalization involves modifying the iminodiacetic acid group. For instance, a complexone analog chemosensor has been synthesized by reacting alizarin with bis(2-pyridylmethyl)amine via the Mannich reaction. This derivative demonstrates a chromic response to a variety of anions, including fluoride, and also functions as a fluorescence turn-on sensor for aluminum ions (Al³⁺) in organic solutions.

The research conducted by Victoria McKee and G. Svehla on Sulphonated Alizarin Fluorine Blue (AFBS) provides a detailed examination of its enhanced properties. Their work highlights that the AFBS method for fluoride determination is slightly superior to the method using the parent Alizarin Fluorine Blue (AFB), offering greater reproducibility. psu.edu They also investigated the interference of 24 common ions, noting that while most cations can be removed by ion exchange, aluminum and iron require specific treatment. psu.edu This systematic study underscores the importance of functionalization in tuning the sensor's performance in complex sample matrices.

Immobilization Strategies for Solid-Phase Sensing Platforms (e.g., onto resins, MOFs)

To move from solution-based assays to more practical and reusable sensor devices, Alizarin Fluorine Blue and its derivatives are immobilized onto solid supports. This creates solid-phase sensing platforms with applications in continuous monitoring and portable analysis.

More recently, metal-organic frameworks (MOFs) have emerged as a promising platform for immobilizing sensor molecules due to their high surface area and tunable porosity. In a 2024 study, Alizarin Complexone was used to modify the amine-functionalized MOF, UiO-66-NH2. nih.gov This was achieved through a post-synthetic modification approach where the Alizarin Complexone was integrated into the MOF structure. The resulting material, alizarin complexone@UiO-66-NH2, functions as a dual-mode colorimetric and fluorescent pH sensor. nih.gov

Development of Novel Sensor Architectures and Devices

The development of new sensor architectures aims to translate the sensing capabilities of modified Alizarin Fluorine Blue into practical and user-friendly devices. The alizarin complexone@UiO-66-NH2 sensor, for instance, exhibits significant changes in both color and fluorescence in response to pH variations. nih.gov The color of the sensor shifts from pale yellow to deep pink, while its fluorescence changes from light blue to blue-violet as the pH changes. nih.gov This dual-response mechanism provides a more robust and reliable reading.

To demonstrate its practical utility, this MOF-based sensor was integrated with cellulose-based filter paper. nih.gov This simple yet effective device was successfully used to monitor the freshness of perishable foods like shrimp and beef by detecting the pH changes associated with spoilage. nih.gov This represents a significant step towards the development of intelligent packaging and food safety monitoring systems. The researchers suggest that in the future, this sensor can be combined with smart colorimetric and fluorescence instruments for visual detection. nih.gov

The functionalized anion-exchange resin for fluoride detection also represents a novel sensor architecture. scilit.com By packing the resin into a column, a system for the pre-concentration of fluoride from water samples can be established, allowing for the determination of fluoride levels lower than those detectable by direct ion-selective electrode measurements. pdx.edu

Integration into Composite Materials for Advanced Applications

The integration of Alizarin Fluorine Blue and its derivatives into composite materials extends their application beyond sensing. These composites can possess a combination of properties derived from both the dye and the host material, leading to advanced functionalities.

The alizarin complexone@UiO-66-NH2 integrated onto cellulose (B213188) filter paper is a clear example of a composite material where the MOF-dye hybrid provides the sensing function and the cellulose provides the structural support and wicking properties. nih.gov This creates a flexible and disposable sensor strip.

While the primary focus of research has been on sensing applications, the ability of Alizarin Fluorine Blue to form stable complexes with a wide range of metal ions suggests its potential use in other composite materials. For example, its incorporation into polymers could lead to the development of materials for heavy metal sequestration or for the catalytic degradation of pollutants. The investigation into alizarin-based chromogenic probes for heavy metal sensing in aqueous media points towards the potential for creating such functional composite materials. unam.edu.na Further research in this area could unlock new applications for Alizarin Fluorine Blue in materials science and environmental remediation.

Future Research Directions and Emerging Applications

Exploration of New Sensing Paradigms and Multi-Analyte Detection

Currently, Alizarin (B75676) Fluorine Blue is well-known for its use as a colorimetric dye for the detection of fluoride (B91410) ions, with which it forms a distinct lilac-blue complex. lookchem.com Future research is expected to expand upon this, developing more sensitive and selective sensing systems. The focus will likely be on creating sensor arrays that can simultaneously detect multiple analytes. By modifying the core structure of Alizarin Fluorine Blue or by combining it with other sensing molecules, it may be possible to design systems that can differentiate between various metal ions and anions in a single sample, moving beyond its traditional use for fluoride detection. chembk.com Its function as a metal indicator for a wide range of elements, including aluminum, barium, calcium, and zinc, underscores its potential in multi-analyte platforms. chembk.com

Design of Smart Materials Incorporating Alizarin Fluorine Blue Dihydrate

The integration of this compound into "smart" materials is a burgeoning area of research. These materials are designed to respond to specific environmental stimuli with a change in their properties, such as color. Given that the color of Alizarin Fluorine Blue is pH-dependent and it forms specifically colored complexes with metal ions, it is an excellent candidate for creating chromogenic smart materials. nih.govchembk.com Future applications could include the development of intelligent packaging that indicates food spoilage by reacting to changes in pH or the presence of specific metal ions. Furthermore, its incorporation into polymers or sol-gels could lead to new chemical sensors with enhanced stability and reusability.

High-Throughput Screening Methodologies Based on its Reactivity

High-throughput screening (HTS) is a critical tool in drug discovery and materials science for rapidly testing large numbers of compounds. The distinct colorimetric changes of Alizarin Fluorine Blue in the presence of various analytes make it a suitable candidate for developing HTS assays. lookchem.comnih.gov Future research could focus on adapting its chemistry for use in microplate-based assays to screen for enzyme inhibitors or to quantify the concentration of specific metal ions in large sample sets. Its identification as a potent inhibitor of protein-nucleic acid interactions suggests its potential utility in developing new HTS assays for drug discovery. lookchem.com

Advanced Mechanistic Investigations of Complex Interactions at the Molecular Level

While the basic chelation and color-forming reactions of Alizarin Fluorine Blue are understood, a deeper, molecular-level understanding of its interactions is still an area for advanced investigation. Future research will likely employ sophisticated computational modeling and advanced spectroscopic techniques to elucidate the precise mechanisms of its binding with different ions and biomolecules. This could involve studying the thermodynamics and kinetics of complex formation to better predict its behavior in complex biological or environmental systems. Such studies would be invaluable for designing more specific and efficient sensors and for understanding its mode of action in biological staining, where it is used to visualize mineralized bone matrix. lookchem.com

Sustainable Synthesis and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly important in chemical manufacturing to reduce environmental impact. researchgate.netrsc.org Current synthetic routes to Alizarin Fluorine Blue can be improved to be more environmentally benign. An existing improved synthesis method increased the yield significantly by using an aqueous ethanolic solvent with minimal alkalinity. rsc.org Future research will focus on developing greener synthetic pathways that utilize less hazardous solvents, reduce waste generation, and are more energy-efficient. researchgate.net This could involve exploring biocatalytic methods or solvent-free reaction conditions. The adoption of green chemistry principles, such as those encouraged by initiatives like the Green Aspiration Level (GAL) concept, can help in quantifying the environmental impact and guiding the development of more sustainable manufacturing processes for compounds like this compound. boehringer-ingelheim.com

Q & A

Q. What are the key chemical properties of Alizarin Fluorine Blue dihydrate (AFB) relevant to its use as a detection reagent?

AFB (C₁₉H₁₅NO₈·2H₂O) is a yellow-to-brown powder with a melting point of 190°C and solubility of 0.2 g/L in water (20°C). It forms a blue-to-purple complex in alkaline solutions (1% NaOH), critical for its role as a fluorometric and colorimetric indicator. Its structure includes anthraquinone and methyliminodiacetic acid groups, enabling selective chelation with metal ions (e.g., La³⁺) and fluoride .

Q. How is AFB utilized in fluoride ion detection, and what method is recommended for academic research?

AFB reacts with fluoride ions in the presence of lanthanum(III) to form a blue ternary complex, with absorbance proportional to fluoride concentration. The diffusion fluorometric method (GB/T 5009.18-2003) is widely used:

  • Acidify the sample to release HF gas, which diffuses and is absorbed by NaOH.
  • Add AFB-La³⁺ reagent at pH 4.3–4.7.
  • Measure absorbance at 620 nm or use flow-injection spectrophotometry for automation .

Q. What safety precautions are necessary when handling AFB in laboratory settings?

AFB requires standard handling protocols for irritants:

  • Avoid inhalation (use fume hoods) and skin/eye contact (wear nitrile gloves, goggles).
  • Store in sealed containers at room temperature, away from incompatible materials like strong acids.
  • For spills, collect with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the sensitivity of AFB-based fluoride detection in complex biological or environmental matrices?

Sensitivity enhancement strategies include:

  • Adding surfactants (e.g., sodium dodecyl sulfate, SDS) to stabilize the ternary complex, improving molar absorptivity by 20–30% .
  • Pre-treating samples with microdistillation to isolate fluoride from interfering ions (e.g., sulfates, phosphates) .
  • Employing dual-wavelength spectrophotometry to correct for background noise in turbid samples.

Q. What strategies mitigate interference from anions (e.g., Cl⁻, SO₄²⁻) when using AFB for fluoride quantification?

Common interferences are addressed via:

  • Chelation masking : Add EDTA to sequester metal ions (e.g., Al³⁺, Fe³⁺) that compete with La³⁺ in the AFB complex .
  • pH adjustment : Maintain pH 4.5–5.0 to minimize anion competition while maximizing fluoride-lanthanum-AFB binding .
  • Matrix-matched calibration : Prepare standards with ionic compositions mirroring the sample to account for matrix effects .

Q. What are the stability considerations for AFB solutions under varying pH and temperature conditions?

AFB solutions degrade under extreme conditions:

  • pH stability : Use buffered solutions (pH 4.0–6.0) to prevent hydrolysis of the methyliminodiacetic acid moiety. Above pH 7.0, precipitation occurs .
  • Thermal stability : Store solutions at 4°C; degradation accelerates above 25°C, with a 15% loss in reactivity after 72 hours .
  • Light sensitivity : Protect solutions from UV exposure to avoid anthraquinone photodegradation .

Q. How is AFB applied in fluorescence-based tracking of biological processes, such as skeletal growth or cellular morphology?

AFB's red fluorescence (ex/em: 543/617 nm) enables non-invasive tracking:

  • Skeletal growth : Pulse-chase labeling in Anolis lizards with AFB (red) and calcein (green) quantifies bone deposition rates via confocal microscopy .
  • Cell morphology : 0.2% AFB stains corneal endothelial cell borders in dogs, revealing cell viability and membrane integrity without Trypan Blue .
  • Co-staining protocols : Combine AFB with Alcian Blue for dual visualization of mineralized (red) and cartilaginous (blue) tissues in developmental biology .

Key Methodological Recommendations

  • Fluoride quantification : Use flow-injection spectrophotometry with SDS for high-throughput analysis .
  • Biological staining : Optimize AFB concentration (0.1–0.25% w/v) to avoid over-saturation in tissue samples .
  • Interference management : Pre-treat environmental samples with ion-exchange resins to remove competing anions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.